Product packaging for 2-bromo-N-(3,4-difluorophenyl)acetamide(Cat. No.:CAS No. 206993-29-5)

2-bromo-N-(3,4-difluorophenyl)acetamide

Cat. No.: B3034687
CAS No.: 206993-29-5
M. Wt: 250.04 g/mol
InChI Key: NSXQVWQSUBGVKV-UHFFFAOYSA-N
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Description

Significance in Contemporary Medicinal Chemistry Research

The primary significance of 2-bromo-N-(3,4-difluorophenyl)acetamide in modern medicinal chemistry lies in its role as a versatile synthetic intermediate. The α-bromoamide functionality is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. guidechem.com This reactivity allows chemists to readily introduce the N-(3,4-difluorophenyl)acetamide scaffold into a wide array of molecules. By reacting it with various nucleophiles (such as amines, thiols, or alcohols), researchers can construct larger, more elaborate compounds and build libraries of potential drug candidates for screening.

The 3,4-difluorophenyl group is a particularly important feature in drug design. The inclusion of fluorine atoms in a drug molecule can significantly alter its physicochemical properties in beneficial ways. tandfonline.com Fluorine is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. mdpi.comresearchgate.net It can also improve a molecule's lipophilicity, which can enhance its ability to cross cell membranes, and can increase binding affinity to target proteins through favorable electrostatic interactions. tandfonline.comresearchgate.net The difluoromethyl group (CF₂H), for instance, can act as a hydrogen bond donor and is considered a metabolically stable bioisostere of common functional groups like alcohols or thiols. nih.gov Therefore, this compound provides an efficient means to incorporate this desirable fluorinated aromatic ring into new chemical entities.

Overview of Halogenated Acetamide (B32628) Derivatives in Chemical Biology and Drug Discovery

Halogenated acetamide derivatives are a broad class of compounds that feature prominently in chemical biology and drug discovery. The acetamide group itself is a common structural motif found in a vast number of pharmaceuticals, contributing to the molecule's stability and ability to form hydrogen bonds. nih.gov When combined with halogen atoms (fluorine, chlorine, bromine, or iodine), the therapeutic potential and utility of these derivatives are often amplified.

Halogenation is a widely used strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.net The introduction of halogens can lead to:

Enhanced Biological Activity : Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction that can enhance the binding of a drug to its biological target. This can lead to increased potency and selectivity. researchgate.netresearchgate.net

Improved Pharmacokinetic Profiles : As mentioned, halogens, particularly fluorine, can improve metabolic stability and membrane permeability. tandfonline.commdpi.com

Diverse Therapeutic Applications : Halogenated compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. researchgate.netnih.govdartmouth.edu For example, acetamide derivatives have been investigated as potent inhibitors of enzymes like cyclooxygenase-II (COX-II), which is involved in inflammation. archivepp.com

The 2-bromoacetamide (B1266107) portion of the molecule is particularly useful as a reactive probe in chemical biology. Its ability to covalently bond with nucleophilic residues on proteins (like cysteine) makes it a tool for identifying and labeling the active sites of enzymes, a process crucial for understanding drug mechanisms and for designing targeted inhibitors. The reactivity of α-bromo-carbonyl compounds in radical addition reactions also provides synthetic routes to important heterocyclic structures like γ-lactams, which are privileged scaffolds in pharmaceuticals. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrF2NO B3034687 2-bromo-N-(3,4-difluorophenyl)acetamide CAS No. 206993-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXQVWQSUBGVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 3,4 Difluorophenyl Acetamide

Amide Bond Formation Strategies for Substituted Anilines

The most direct and common approach for the synthesis of 2-bromo-N-(3,4-difluorophenyl)acetamide involves the formation of an amide bond between 3,4-difluoroaniline (B56902) and a bromoacetylating agent. This section details the specifics of this transformation.

Direct Acylation via Reaction of 3,4-Difluoroaniline with Bromoacetyl Bromide

The direct acylation of 3,4-difluoroaniline with bromoacetyl bromide is a robust and widely applicable method for the synthesis of this compound. This reaction involves the nucleophilic attack of the amino group of 3,4-difluoroaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct formed during the reaction, driving the equilibrium towards the product.

A general procedure for this synthesis involves dissolving 3,4-difluoroaniline in a suitable aprotic solvent, such as dichloromethane. The solution is cooled, typically in an ice bath, to moderate the exothermic nature of the reaction. A base, commonly a tertiary amine like triethylamine (B128534), is added to the solution. Bromoacetyl bromide is then added dropwise to the cooled mixture. The reaction is allowed to proceed, often with gradual warming to room temperature, until completion. Workup typically involves washing the organic layer with aqueous solutions to remove the hydrobromide salt of the base and any unreacted starting materials, followed by drying and removal of the solvent to yield the crude product. Purification is often achieved through recrystallization.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The efficiency of the acylation of 3,4-difluoroaniline with bromoacetyl bromide can be significantly influenced by the reaction conditions. Key parameters for optimization include temperature, the choice of solvent, and the base used.

Temperature: The reaction is highly exothermic and is therefore typically initiated at a low temperature (0-5 °C) to control the reaction rate and minimize the formation of side products. Maintaining a low temperature during the addition of the acylating agent is crucial. Following the initial addition, the reaction is often allowed to warm to room temperature to ensure complete conversion.

Solvent Systems: A variety of aprotic solvents can be employed for this reaction. Dichloromethane is a common choice due to its good solubility for the reactants and its relative inertness. Other solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) can also be used. nih.govnih.gov The choice of solvent can influence the reaction rate and the ease of product isolation.

Base/Catalysis: A base is essential to neutralize the hydrobromic acid produced. Tertiary amines, such as triethylamine and diisopropylethylamine, are frequently used. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF. nih.gov While this reaction is generally fast and does not require a catalyst in the traditional sense, the base plays a crucial role in facilitating the reaction.

Interactive Data Table: Optimization of Reaction Conditions for Acylation of Substituted Anilines

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 0 °C to RTRoom TemperatureRefluxHigher selectivity at lower temperatures, potential for side reactions at higher temperatures.
Solvent DichloromethaneTetrahydrofuranN,N-DimethylformamideDichloromethane offers easy workup; DMF can increase reaction rates for less reactive substrates.
Base TriethylaminePotassium CarbonatePyridine (B92270)Triethylamine is a standard organic base; Potassium carbonate is a solid base useful in polar solvents.

Evaluation of Reaction Yields and Purity Profiles

The direct acylation of substituted anilines with bromoacetyl bromide generally proceeds in good to excellent yields, often exceeding 80%. The purity of the crude product is typically high, with the main impurities being the hydrobromide salt of the base and any excess starting materials. These are usually easily removed during aqueous workup. Recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate (B1210297)/hexane, can be employed to obtain a highly pure product. The purity can be assessed by techniques such as melting point determination, thin-layer chromatography, and spectroscopic methods (¹H NMR, ¹³C NMR).

Interactive Data Table: Typical Yields for the Acylation of Halogenated Anilines

Substituted Aniline (B41778)Acylating AgentSolventBaseYield (%)
4-ChloroanilineBromoacetyl bromideDichloromethanePotassium Carbonate80
3,4-DifluoroanilineBromoacetyl bromideDichloromethaneTriethylamine75-85 (Estimated)
2-BromoanilineBromoacetyl bromideDimethylformamidePotassium Carbonate75

Convergent and Divergent Synthetic Approaches to this compound

Exploration of Alternative Bromoacetylating Agents

Several alternatives to bromoacetyl bromide can be used to introduce the bromoacetyl moiety.

Bromoacetic Acid with a Coupling Agent: Bromoacetic acid can be coupled with 3,4-difluoroaniline using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method proceeds under mild conditions and avoids the use of the highly reactive and corrosive bromoacetyl bromide. The reaction involves the activation of the carboxylic acid by the coupling agent to form a reactive intermediate, which is then attacked by the aniline.

Bromoacetic Anhydride (B1165640): Bromoacetic anhydride is another potent bromoacetylating agent. nih.gov It reacts with anilines in a similar fashion to bromoacetyl bromide, often providing high yields of the corresponding acetamide (B32628). The reaction conditions are generally similar, employing an inert solvent and a base.

Strategies for Functional Group Tolerance and Protecting Group Chemistry

The synthesis of this compound itself involves a relatively simple aniline. However, when considering the synthesis of more complex analogues bearing additional functional groups, the tolerance of these groups to the reaction conditions becomes a critical consideration.

The acylation of anilines is a highly chemoselective process, with the amino group being significantly more nucleophilic than many other functional groups under neutral or basic conditions. The electron-withdrawing nature of the two fluorine atoms in 3,4-difluoroaniline deactivates the amino group slightly compared to aniline itself, but it remains sufficiently nucleophilic to react readily with strong acylating agents like bromoacetyl bromide.

Due to this deactivation, the need for protecting the amino group is generally obviated. In contrast, highly activated anilines (e.g., those with strong electron-donating groups) can sometimes undergo multiple acylations or other side reactions, necessitating the use of a protecting group strategy. For 3,4-difluoroaniline, the inherent electronic properties of the substrate provide the necessary selectivity for mono-acylation without the need for additional protecting groups.

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry increasingly relies on innovative technologies to overcome the limitations of classical batch processing. For the synthesis of this compound, solid-phase synthesis and flow chemistry present powerful alternatives that enable streamlined and efficient production.

Solid-Phase Synthesis Applications for Acetamide Derivatives

Solid-phase synthesis (SPS) is a technique where molecules are covalently bound to an insoluble polymer support, and reactions are carried out in a stepwise manner. wpmucdn.com This methodology simplifies purification, as excess reagents and by-products are removed by simple filtration and washing of the resin-bound compound. uci.edu While extensively used for peptides and oligonucleotides, SPS is also applicable to the synthesis of small organic molecules, including N-aryl acetamides.

The synthesis of this compound on a solid support would typically involve the immobilization of one of the key building blocks, 3,4-difluoroaniline, onto a suitable resin. A common choice for anchoring amines is a Wang resin or a 2-chlorotrityl chloride resin. uci.edu The synthesis would proceed through a series of steps:

Resin Loading: The synthesis begins with the attachment of 3,4-difluoroaniline to the solid support. For a Wang resin, this is typically achieved through an esterification reaction between the hydroxyl group of the resin and the carboxyl group of an appropriate linker, which is then coupled to the amine. wpmucdn.com Alternatively, with a 2-chlorotrityl chloride resin, the amine can be directly attached to the resin. uci.edu

Acylation: Once the aniline is immobilized, the acylation step is performed. A solution of a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic acid activated with a coupling agent (e.g., DCC/DMAP), is added to the resin. The use of a large excess of the acylating agent can drive the reaction to completion. researchgate.net

Washing: After the acylation, the resin is thoroughly washed with various solvents (e.g., DMF, DCM, MeOH) to remove all unbound reagents and by-products. researchgate.net

Cleavage: The final step is the cleavage of the desired this compound from the solid support. For a Wang resin, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. researchgate.net

The table below outlines a hypothetical solid-phase synthesis protocol for this compound, based on established methodologies for similar compounds.

StepProcedureReagents and ConditionsPurpose
1Resin LoadingWang Resin, 3,4-difluoroaniline, DCC, DMAP, DMF, rt, 12hImmobilization of the aniline starting material.
2WashingDMF, DCM, MeOHRemoval of excess reagents and by-products.
3AcylationBromoacetyl bromide, DIPEA, DMF, rt, 4hIntroduction of the bromoacetyl group.
4WashingDMF, DCM, MeOHRemoval of excess acylating agent and by-products.
5Cleavage95% TFA in DCM, rt, 2hRelease of the final product from the resin.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. flinders.edu.aunih.gov This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward automation and scalability. tue.nl The synthesis of this compound can be envisioned as a two-step continuous flow process.

Step 1: Continuous N-Acylation of 3,4-Difluoroaniline

The first step involves the acylation of 3,4-difluoroaniline. A solution of 3,4-difluoroaniline and a bromoacetylating agent (e.g., bromoacetyl chloride) in a suitable solvent would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. u-szeged.hu A study on the continuous-flow acetylation of anilines utilized acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst at elevated temperatures and pressures, achieving good conversions. u-szeged.hu A similar principle could be applied for the bromoacetylation.

Step 2: Continuous Bromination of N-(3,4-difluorophenyl)acetamide

The output stream from the first reactor, containing N-(3,4-difluorophenyl)acetamide, could be directly fed into a second reactor for the bromination step. Here, a stream of a brominating agent, such as molecular bromine or an in-situ generated bromine species, would be introduced. mdpi.com The reaction would proceed in a second heated reactor coil to yield the final product, this compound. The use of flow chemistry for brominations offers significant safety advantages by minimizing the amount of hazardous bromine present at any given time. mdpi.com

The following interactive table provides a conceptual outline of a two-step continuous flow synthesis for this compound, with estimated parameters based on similar reported transformations.

ParameterStep 1: N-AcylationStep 2: Bromination
Reactants3,4-Difluoroaniline, Bromoacetyl chlorideN-(3,4-difluorophenyl)acetamide, Bromine
SolventAcetonitrileAcetic Acid
Reactor TypePacked-bed reactor (Alumina)Coil Reactor (PFA)
Temperature150 °C80 °C
Pressure50 bar10 bar
Residence Time15 min10 min
Concentration0.5 M0.5 M
ProductivityDependent on flow rate and scale

Reactivity and Chemical Transformations of 2 Bromo N 3,4 Difluorophenyl Acetamide

Nucleophilic Substitution Reactions at the α-Bromo Position

The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the adjacent halogen and carbonyl group. This makes it a prime target for nucleophilic attack, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the carbon as the bromide ion departs. youtube.com The reaction rate is dependent on the concentration of both the bromoacetamide substrate and the attacking nucleophile. youtube.com

The SN2 reaction at the α-bromo position is amenable to a wide array of nucleophiles. The general reaction proceeds as follows:

Scheme 1: General SN2 reaction of 2-bromo-N-(3,4-difluorophenyl)acetamide with a nucleophile (Nu⁻).

The reaction kinetics are typically second-order, following the rate law: Rate = k[R-Br][Nu⁻]. youtube.com This means that increasing the concentration of either the bromoacetamide or the nucleophile will increase the reaction rate. libretexts.org Steric hindrance around the electrophilic carbon is minimal, favoring the SN2 pathway over the SN1 pathway, which would involve a less stable primary carbocation. wolfram.com A variety of nucleophiles can be employed, leading to a diverse range of substituted products.

Table 1: Scope of Nucleophiles in Substitution Reactions

NucleophileReagent ExampleProduct Class
AmineAmmonia, Primary/Secondary Aminesα-Amino acetamide (B32628)
ThiolateSodium thiomethoxide (NaSMe)α-Thioether acetamide
Azide (B81097)Sodium azide (NaN₃)α-Azido acetamide
Hydroxide (B78521)Sodium hydroxide (NaOH)α-Hydroxy acetamide
CyanidePotassium cyanide (KCN)α-Cyano acetamide
CarboxylateSodium acetate (B1210297) (NaOAc)α-Acyloxy acetamide

While intermolecular reactions are common, intramolecular cyclization can occur if a nucleophilic center is present elsewhere in the molecule, positioned to facilitate a ring-forming reaction. In the case of this compound itself, there are no suitably positioned internal nucleophiles. However, in related N-aryl bromoacetamides where the aryl ring bears a nucleophilic substituent (like -OH, -SH, or -NH₂) ortho to the amide nitrogen, intramolecular cyclization is a prominent reaction pathway. nih.govresearchgate.net

For example, an N-(2-hydroxyphenyl) bromoacetamide could undergo an intramolecular Williamson ether synthesis to form a six-membered heterocyclic ring. The reaction is typically promoted by a base, which deprotonates the nucleophilic group, enhancing its reactivity.

Byproducts in these substitution reactions can arise from competing elimination reactions (E2), although this is generally less favorable for primary halides unless a sterically hindered, strong base is used. Overalkylation can be an issue when using amine nucleophiles, as the primary amine product can be more nucleophilic than the starting amine, leading to the formation of secondary and tertiary amine byproducts. wikipedia.org

Transformations of the Amide Moiety in this compound

The amide functional group is known for its stability but can undergo transformations under specific conditions.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3,4-difluoroaniline (B56902) and bromoacetic acid (or its carboxylate salt).

Acid-Catalyzed Hydrolysis: This pathway involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfer and elimination of the amine yield the carboxylic acid and the protonated amine.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH-Ar). The amide anion is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the neutral amine (3,4-difluoroaniline). youtube.com This process is often irreversible due to the final acid-base step.

The nitrogen atom of the amide is generally a poor nucleophile due to the resonance delocalization of its lone pair into the adjacent carbonyl group. However, it can be deprotonated by a strong base to form a highly nucleophilic amidate anion.

N-Alkylation: The amidate anion can react with alkyl halides in an SN2 reaction to form N-alkylated products. Common conditions involve the use of strong bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. stackexchange.com Milder conditions using bases like potassium carbonate (K₃PO₄) have also been developed. escholarship.org

N-Acylation: The amidate can also react with acylating agents like acyl chlorides or anhydrides to form imides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), which neutralizes the HCl byproduct. semanticscholar.orgresearchgate.net

Table 2: Conditions for N-Alkylation and N-Acylation

TransformationReagentsBaseSolventProduct Type
N-AlkylationAlkyl Halide (R'-X)NaHTHF / DMFTertiary Amide
N-AcylationAcyl Chloride (R'-COCl)Pyridine / DIPEACH₂Cl₂Imide

Electrophilic and Nucleophilic Reactions on the Difluorophenyl Ring

The 3,4-difluorophenyl ring is subject to both electrophilic and nucleophilic aromatic substitution, with its reactivity governed by the electronic properties of the fluorine and acetamide substituents.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring is generally deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the two fluorine atoms and the resonance-withdrawing nature of the carbonyl in the acetamide group. libretexts.org Both the fluorine atoms and the amide group are ortho-, para-directing substituents. libretexts.orgwikipedia.org The directing effects are combined:

The amide group (-NHCOR) directs incoming electrophiles to positions 2 and 6.

The fluorine at position 3 directs to positions 2 and 5.

The fluorine at position 4 directs to positions 5 and 6.

Considering these combined effects, electrophilic substitution is most likely to occur at position 5, which is activated by both fluorine atoms, or position 6, activated by the amide and one fluorine, though steric hindrance from the amide may disfavor the latter. Common SEAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Aryl fluorides are susceptible to SNAr reactions, especially when the ring is substituted with electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The acetamide group is deactivating for SEAr but can help stabilize the negative intermediate in SNAr, particularly if the attack occurs ortho or para to it. masterorganicchemistry.com Strong nucleophiles like alkoxides, thiolates, or amines can displace one of the fluorine atoms, typically the one at the para-position (position 4) relative to the electron-withdrawing amide group, or at a position activated by another strong withdrawing group if one were present. researchgate.netnih.gov

Regioselectivity and Reactivity of Fluorine Substituents

The 3,4-difluorophenyl group in this compound is moderately activated towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group, which in this case would be a fluoride (B91410) ion. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this molecule, both fluorine atoms and the N-acetyl group act as electron-withdrawing substituents, rendering the aromatic ring electrophilic. The regioselectivity of a nucleophilic attack is determined by the position that provides the most stabilization for the resulting carbanionic intermediate.

Attack at C-4 (para to the acetamido group): Nucleophilic attack at the C-4 position places the developing negative charge ortho to the acetamido group. This allows for resonance delocalization of the negative charge onto the carbonyl oxygen of the amide, providing significant stabilization.

Attack at C-3 (meta to the acetamido group): Attack at the C-3 position does not allow for direct resonance stabilization of the negative charge by the acetamido group.

Consequently, nucleophilic aromatic substitution is expected to occur preferentially at the C-4 position, leading to the displacement of the fluorine atom that is para to the N-acetyl substituent. The reactivity of fluoroarenes in SNAr reactions is notable, as fluorine, despite being a weak leaving group in aliphatic substitutions, is an excellent activating group and a viable nucleofuge in this context because C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regioselectivity in SNAr Reactions

Position of AttackNucleophile (Nu⁻)Key Stabilizing Factor for IntermediatePredicted Outcome
C-4RO⁻, R₂NH, RS⁻Resonance delocalization onto the acetamido carbonyl groupMajor Product
C-3RO⁻, R₂NH, RS⁻Inductive stabilization from fluorine and acetamido groupMinor or No Product

Potential for Cross-Coupling Reactions at Aromatic Halogen Sites

While the C-Br bond in the acetyl side chain is highly reactive, the C-F bonds on the aromatic ring are significantly more robust and generally unreactive in traditional palladium-catalyzed cross-coupling reactions. wikipedia.org However, advancements in catalysis have enabled the activation of C-F bonds, particularly in electron-deficient aromatic systems. mdpi.comrsc.org

The 3,4-difluorophenyl moiety in this compound could potentially undergo cross-coupling reactions under specific, often harsh, conditions using specialized catalyst systems. Nickel-based catalysts, in particular, have shown promise in coupling aryl fluorides with organometallic reagents like Grignard reagents. nih.gov

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid to form a C-C bond, though this typically requires specialized palladium or nickel catalysts and conditions designed for C-F activation. mdpi.comspringernature.com

Buchwald-Hartwig Amination: C-N bond formation with an amine, which is challenging at C-F bonds and would require highly active catalytic systems.

Heck Reaction: C-C bond formation with an alkene, which is also difficult to achieve at C-F sites.

The primary challenge remains the high bond dissociation energy of the C-F bond. Successful coupling would likely require electron-rich phosphine (B1218219) ligands, a strong base, and higher reaction temperatures. It is also plausible that under certain conditions, competitive reaction at the more labile C-Br bond of the side chain would occur.

Table 2: Potential Catalyst Systems for C-F Cross-Coupling of Analogous Fluoroarenes

Coupling ReactionCatalyst/Ligand SystemCoupling PartnerTypical ConditionsReference
Suzuki-MiyauraPd(0) or Ni(0) with specialized phosphine ligandsArylboronic acids/estersStrong base, high temperature mdpi.com
KumadaNi(dppe)Cl₂, Ni(dppp)Cl₂Aryl Grignard reagentsTHF, room temperature nih.gov
StillePalladium complexesOrganostannanesAdditives may be required wikipedia.org

Oxidative and Reductive Transformations of this compound

The oxidative and reductive transformations of this compound would target different parts of the molecule. A chemical species is oxidized when it loses electrons and reduced when it gains electrons. libretexts.orgchim.lu

Oxidative Transformations

The this compound molecule is relatively resistant to oxidation. The aromatic ring is electron-deficient due to the fluorine and acetamido substituents, which deactivates it towards electrophilic attack and oxidation. The amide functional group is also generally stable to oxidation. While N-bromoacetamides are known oxidizing agents, the 2-bromoacetamide (B1266107) moiety in the target compound does not possess this property. researchgate.net Oxidation, if forced under harsh conditions (e.g., strong oxidizing agents like KMnO₄ or RuO₄), could potentially lead to degradation of the molecule, possibly cleaving the amide bond or attacking the aromatic ring, though this is not a common or controlled transformation.

Reductive Transformations

The molecule offers several sites for reduction:

Reduction of the C-Br Bond: The carbon-bromine bond in the α-bromoacetyl group is the most susceptible site for reduction. This can be achieved through various methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium catalyst (Pd/C) would lead to hydrogenolysis of the C-Br bond to yield N-(3,4-difluorophenyl)acetamide.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in polar solvents can reduce the C-Br bond, although this may be slow. More potent hydride sources would be effective.

Dissolving Metal Reduction: Using metals like zinc in acetic acid can also effect the debromination.

Reduction of the Amide Carbonyl: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-). This transformation requires a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), and would convert the acetamide into N-(3,4-difluorophenyl)ethylamine.

Table 3: Potential Reductive Transformations

Reagent(s)Site of ReductionProduct
H₂/Pd-CC-Br bondN-(3,4-difluorophenyl)acetamide
Zn/CH₃COOHC-Br bondN-(3,4-difluorophenyl)acetamide
LiAlH₄ followed by H₂O quenchAmide carbonyl (C=O) and C-BrN-(3,4-difluorophenyl)ethylamine
NaBH₄C-Br bond (slowly)N-(3,4-difluorophenyl)acetamide

Structure Activity Relationship Sar Studies of 2 Bromo N 3,4 Difluorophenyl Acetamide and Designed Analogs

Elucidation of the Role of Halogen Substituents in Biological Activity

The presence and positioning of halogen atoms are known to significantly influence a molecule's physicochemical properties and its interactions with biological targets. nih.gov In 2-bromo-N-(3,4-difluorophenyl)acetamide, both bromine and fluorine atoms play distinct and crucial roles.

Impact of Bromine Atom on Molecular Recognition and Target Binding

The bromine atom on the acetyl group is a key feature that can profoundly impact molecular recognition. One of the primary mechanisms through which bromine exerts its influence is via the formation of halogen bonds. A halogen bond is a non-covalent interaction where the bromine atom acts as an electrophilic region, known as a "sigma-hole," which can interact favorably with nucleophilic sites on a biological target, such as the backbone carbonyls or side-chain heteroatoms of amino acids. ump.edu.plump.edu.pl This directional interaction can contribute significantly to the binding affinity and selectivity of the compound. ump.edu.pl

Furthermore, the introduction of a bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and access target sites within the cell. researchgate.net The size and polarizability of the bromine atom can also lead to favorable van der Waals interactions within a binding pocket. ump.edu.pl Studies on similar haloacetamide-containing molecules have demonstrated that the halogen is often essential for activity, and its removal leads to a significant loss of potency. researchgate.net

Contributions of Fluorine Atoms' Position and Electronic Properties on the Phenyl Ring

The two fluorine atoms on the phenyl ring are instrumental in modulating the electronic properties and conformation of the molecule. Fluorine is the most electronegative element, and its presence as a substituent on an aromatic ring has several important consequences. nih.gov The strong electron-withdrawing nature of fluorine can influence the pKa of the amide proton, potentially affecting its hydrogen bonding capabilities. nih.gov

The substitution pattern of the fluorine atoms is also critical. In the case of the 3,4-difluoro substitution, the electronic effects of the two fluorine atoms are additive, significantly decreasing the electron density of the phenyl ring. This can impact cation-pi or pi-pi stacking interactions with the target protein. The introduction of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.netnih.gov Moreover, fluorine atoms can participate in hydrogen bonds and other dipole-dipole interactions, further anchoring the molecule in its binding site. researchgate.net

Exploration of the Acetamide (B32628) Linker's Conformational Dynamics and Bioactivity

Studies on related N-arylacetamides have shown that the acetamide group can be twisted relative to the phenyl ring. nih.govnih.gov This dihedral angle is influenced by the nature of the substituents on the phenyl ring and can affect how the molecule presents its key interacting groups to the biological target. nih.gov The amide group itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often fundamental for anchoring the ligand within the active site of a protein. The conformational dynamics of the linker allow the molecule to adapt to the topology of the binding site, but can also present an entropic penalty upon binding if too much flexibility is present. mdpi.com

Systematic Modification of the Aryl Moiety and its Influence on Pharmacological Profiles

Systematic modification of the 3,4-difluorophenyl ring is a common strategy to probe the SAR and optimize the pharmacological profile of the lead compound.

Effects of Electron-Donating and Electron-Withdrawing Groups

Replacing the fluorine atoms with other substituents allows for a systematic exploration of electronic effects. The introduction of electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), would increase the electron density of the aromatic ring. Conversely, replacing the fluorines with stronger electron-withdrawing groups (EWGs), such as nitro (-NO2) or trifluoromethyl (-CF3), would further decrease the ring's electron density. wikipedia.org

These electronic modifications can have a profound impact on the molecule's interaction with its target. For instance, if the aryl ring is involved in a cation-pi interaction, an EDG would be expected to enhance binding affinity, while an EWG would weaken it. The opposite would be true if the ring interacts with an electron-rich region of the target. SAR studies on related compounds have shown a preference for electron-withdrawing groups on the aryl ring for improved potency. nih.gov The following table illustrates the potential impact of different electronic groups on activity.

Substituent (X) on Phenyl RingElectronic EffectExpected Impact on Cation-π Interaction
-OCH3Electron-DonatingEnhance
-CH3Electron-DonatingEnhance
-HNeutralBaseline
-FElectron-WithdrawingWeaken
-ClElectron-WithdrawingWeaken
-CF3Strongly Electron-WithdrawingStrongly Weaken
-NO2Strongly Electron-WithdrawingStrongly Weaken

Steric and Lipophilic Contributions to Structure-Activity Relationships

Beyond electronics, the size (steric bulk) and lipophilicity of the substituents on the aryl ring are critical parameters. Replacing the small fluorine atoms with larger halogens like chlorine or bromine, or with bulky alkyl groups, can probe the steric tolerance of the binding site. If the binding pocket is constrained, larger substituents may lead to a decrease in activity due to steric clashes.

SubstituentTypical Lipophilicity Contribution (π value)
-H0.00
-F+0.14
-Cl+0.71
-Br+0.86
-CH3+0.56
-CF3+0.88
-OCH3-0.02
-NO2-0.28

By systematically varying these properties, researchers can build a comprehensive understanding of the SAR for this compound and its analogs, guiding the design of more potent and selective compounds.

Comparative SAR Analysis with Other Halogenated Acetamide and Difluorophenyl Derivatives

The structure-activity relationship (SAR) of this compound is a critical area of investigation for modulating its biological activity. A comparative analysis with other halogenated acetamides and difluorophenyl derivatives provides valuable insights into the influence of specific structural modifications on the compound's efficacy and potential therapeutic applications. This analysis primarily focuses on two key regions of the molecule: the halogenated acetamide moiety and the difluorinated phenyl ring.

Influence of Halogen Substitution on the Acetamide Moiety

The nature of the halogen atom at the alpha-position of the acetamide group plays a significant role in the reactivity and biological activity of the compound. While direct comparative studies on 2-halo-N-(3,4-difluorophenyl)acetamides are not extensively available in the reviewed literature, SAR trends can be inferred from studies on analogous N-phenylacetamide series.

In a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature of the halogen on an appended phenyl ring was shown to significantly impact antibacterial activity. The findings indicated a clear trend where fluorine substitution at the para-position resulted in the highest activity, followed by chlorine and then bromine. nih.gov For instance, the EC50 value of the 4-fluoro-phenyl derivative against Xanthomonas oryzae pv. Oryzae (Xoo) was 156.7 µM, which was superior to the 4-chloro (179.2 µM) and 4-bromo analogs. nih.gov This suggests that for N-arylacetamides, the electronegativity and size of the halogen are crucial factors, with smaller, more electronegative atoms favoring activity.

This principle can be extrapolated to the 2-haloacetamide moiety of the title compound. It is hypothesized that a 2-fluoro or 2-chloro analog of N-(3,4-difluorophenyl)acetamide might exhibit different potency compared to the 2-bromo derivative. The higher reactivity of the C-Br bond compared to the C-Cl or C-F bond could influence its mechanism of action, particularly if it involves alkylation of a biological target.

Table 1: Comparative Antibacterial Activity of Halogenated N-phenylacetamide Derivatives against Xanthomonas oryzae pv. Oryzae (Xoo)
Compound IDSubstituent (R) on Phenyl RingEC50 (µM) against Xoo nih.gov
A14-F156.7
A44-Cl179.2
A74-BrNot explicitly quantified but stated as less active than A1 and A4

Influence of Substitution on the Difluorophenyl Ring

The position and nature of substituents on the phenyl ring are critical determinants of biological activity in N-phenylacetamide derivatives. Studies on various phenylacetamide analogs have consistently shown that both the electronic properties and the substitution pattern of the phenyl ring are key to their cytotoxic and pro-apoptotic effects on cancer cells. tbzmed.ac.ir

In a study investigating phenylacetamide derivatives as anticancer agents, it was observed that the presence of electron-withdrawing groups, such as a nitro group, at the para-position of the phenyl ring led to strong cytotoxic effects against MDA-MB-468 cancer cells, with an IC50 value of 0.76 µM. tbzmed.ac.ir Conversely, electron-donating groups like methoxy were also found to induce significant cytotoxicity against other cell lines, such as MCF7. tbzmed.ac.ir This indicates that the optimal electronic nature of the substituent can be cell-line dependent.

For this compound, the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. The 3,4-difluoro substitution pattern is a common feature in many biologically active compounds. The specific positioning of these fluorine atoms can influence the molecule's conformation, lipophilicity, and ability to interact with target proteins. A comparative analysis with other difluorophenyl isomers (e.g., 2,4-difluoro or 2,5-difluoro) would be necessary to fully elucidate the importance of the 3,4-substitution pattern for the biological activity of this class of compounds.

Table 2: Cytotoxic Activity of Substituted Phenylacetamide Derivatives against MDA-MB-468 Cancer Cells
Compound IDSubstituent on Phenyl RingIC50 (µM) against MDA-MB-468 tbzmed.ac.ir
3j4-NO20.76
3d4-Cl0.6
3c3-Cl0.7

The nature of the halogen in the 2-haloacetamide moiety is critical, with trends in activity often following the order F > Cl > Br, suggesting that electronegativity and atomic size are important factors.

Further research involving the systematic variation of both the halogen on the acetamide and the substitution pattern on the difluorophenyl ring is necessary to build a comprehensive SAR profile for this class of compounds.

Investigation of Biological Activities and Mechanisms of Action for 2 Bromo N 3,4 Difluorophenyl Acetamide

Target Identification and Validation Strategies

There is currently no publicly available research on the specific molecular targets of 2-bromo-N-(3,4-difluorophenyl)acetamide.

Enzyme Binding and Inhibition Kinetics

No studies have been published detailing the interaction of this compound with any specific enzymes. Consequently, data on its binding affinity, inhibition constants (Ki), or the kinetics of any potential enzyme inhibition are not available.

Receptor Ligand Interaction Studies

Scientific literature lacks any information regarding the binding of this compound to any physiological receptors. Therefore, details on its potential agonist or antagonist activity, binding affinity (Kd), or receptor occupancy are unknown.

Antimicrobial Activity Research

There is no published research evaluating the antimicrobial properties of this compound against any bacteria or fungi.

Evaluation of Antibacterial Spectrum and Potency

No studies have been conducted to determine the range of bacterial species susceptible to this compound. As a result, data on its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various bacterial strains are unavailable.

Assessment of Antifungal Efficacy, Including Biofilm Inhibition

The potential antifungal activity of this compound has not been investigated. There is no information on its efficacy against fungal pathogens or its ability to inhibit the formation of or eradicate existing fungal biofilms.

Exploration of Molecular Mechanisms of Antimicrobial Action, e.g., Membrane Disruption or Enzyme Inhibition

Given the absence of demonstrated antimicrobial activity, no research has been undertaken to explore the potential molecular mechanisms by which this compound might exert such effects.

The biological activities and mechanisms of action for this compound remain uninvestigated within the public scientific domain. The absence of research in the specified areas of enzyme and receptor interactions, as well as antimicrobial efficacy, highlights a significant knowledge gap. Future research is required to elucidate the potential pharmacological profile of this compound.

Other Biological Activities Supported by Class Precedent

While direct studies on this compound are not available, the broader class of acetamide (B32628) and bromoacetamide derivatives has been a subject of investigation for various therapeutic properties. This provides a basis for exploring the potential, yet unconfirmed, activities of the compound.

The acetamide and carboxamide chemical scaffolds are present in various compounds investigated for antitubercular properties. These compounds often target essential processes in Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, some carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of the M. tuberculosis H37Rv strain. nih.gov The mechanism of action for some related classes of compounds, like thioamides, involves the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall, such as the enoyl-acyl carrier protein reductase (InhA). nih.gov While these findings establish a precedent for the antitubercular potential within this chemical class, specific studies on this compound are required to determine its efficacy against M. tuberculosis.

Table 1: Examples of Related Compound Classes with Antitubercular Activity

Compound Class Target/Mechanism of Action Reference
Carboxamides Inhibition of M. tuberculosis H37Rv strain growth. nih.gov

Note: This table represents the activity of the broader chemical class, not of this compound itself.

Derivatives of acetamide have been explored for their potential as antiviral agents, including as inhibitors of the human immunodeficiency virus (HIV). For example, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov Several compounds in this series demonstrated potent inhibition of HIV-1 replication. nih.gov The general class of acetamides has been investigated for a wide range of antiviral applications, targeting various viruses through different mechanisms. nih.gov However, there is no specific data available on the antiviral or anti-HIV activity of this compound.

Table 2: Example of an Acetamide Derivative Series with Anti-HIV Activity

Compound Series Mechanism of Action Most Potent Compounds (EC₅₀) Reference

Note: This table represents the activity of a specific series of acetamide derivatives, not of this compound itself.

Studies on Anti-inflammatory and Analgesic Properties

While direct experimental studies investigating the anti-inflammatory and analgesic properties of this compound are not extensively available in publicly accessible literature, the broader class of N-phenylacetamide derivatives, to which it belongs, has been the subject of significant research in the quest for new therapeutic agents. The structural features of this compound, specifically the presence of halogen substituents on the phenyl ring, suggest potential biological activity based on structure-activity relationship (SAR) studies of analogous compounds.

Mechanistic Insights from Related Acetamide Derivatives

Research into various acetamide derivatives has pointed towards their potential to act as inhibitors of cyclooxygenase (COX) enzymes. archivepp.comarchivepp.comgalaxypub.cogalaxypub.coresearchgate.net The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) which are key mediators of pain and inflammation. nih.govresearchgate.netscispace.comnih.gov The inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comnih.gov It is hypothesized that acetamide derivatives may exert their anti-inflammatory effects by fitting into the active site of the COX enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins. archivepp.comnih.gov

The anti-inflammatory actions of such compounds are often evaluated in preclinical models, such as carrageenan-induced paw edema in rodents. rjptonline.orgrjptonline.org This model allows for the assessment of a compound's ability to reduce acute inflammation. Similarly, analgesic activity is frequently investigated using methods like the hot plate test, which measures the response to thermal stimuli. rjptonline.orgrjptonline.org

Influence of Halogen Substitution

For instance, studies on various substituted N-phenylacetamide derivatives have demonstrated that the nature and position of the substituent on the aromatic ring are critical for their analgesic and anti-inflammatory efficacy. rjptonline.orgrjptonline.org

Research Findings on Structurally Related Compounds

To provide context for the potential activities of this compound, it is informative to review the findings from studies on structurally similar N-phenylacetamide derivatives. The following table summarizes the analgesic activity of a series of synthesized 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives, which share the core N-phenylacetamide scaffold.

CompoundSubstituents on N-phenyl ringAnalgesic Activity (Reaction Time in seconds ± SEM)
5ca4-Chloro10.12 ± 0.11
5cb2,4-Dichloro11.42 ± 0.15
5cc2,5-Dichloro11.12 ± 0.13
Diclofenac (Standard)-12.24 ± 0.14
Control-4.12 ± 0.10

This table presents data on the analgesic activity of related N-phenylacetamide derivatives, as reported in a study by Verma et al. (2020), to illustrate the potential for this class of compounds. The data does not represent findings for this compound. rjptonline.orgrjptonline.org

In the study from which the data is derived, compounds were evaluated for their analgesic potential using the Eddy's hot plate method in rats. rjptonline.orgrjptonline.org The results indicated that several of the substituted N-phenylacetamide derivatives exhibited significant analgesic effects when compared to the control group. rjptonline.orgrjptonline.org Notably, compounds with di-chloro substitutions on the phenyl ring (5cb and 5cc) showed potent activity, comparable to the standard drug, diclofenac. rjptonline.orgrjptonline.org These findings underscore the importance of the substitution pattern on the N-phenyl ring for analgesic activity within this chemical class.

While these findings are for structurally related molecules, they provide a basis for the hypothesis that this compound, with its own unique halogen substitution pattern, may also possess anti-inflammatory and analgesic properties worthy of further investigation. The difluoro substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Future studies would be necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo N 3,4 Difluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-bromo-N-(3,4-difluorophenyl)acetamide, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The ¹³C NMR spectrum reveals the types of carbon atoms present, such as those in alkyl, aromatic, or carbonyl groups. Given the presence of fluorine, ¹⁹F NMR is also a critical technique, offering high sensitivity and a wide chemical shift range that is highly sensitive to the electronic environment.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the bromoacetyl group, the amide proton, and the three protons on the difluorophenyl ring. The methylene protons (-CH₂Br) are anticipated to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine atom and the amide carbonyl group. The amide proton (NH) typically appears as a broad singlet, with its chemical shift being solvent-dependent. The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two aliphatic and six aromatic carbons, plus the carbonyl carbon. The carbonyl carbon (C=O) is expected at the far downfield region of the spectrum. The methylene carbon (-CH₂Br) will be influenced by the attached bromine. The aromatic carbons' chemical shifts are significantly affected by the fluorine substituents, and the signals will appear as doublets or doublet of doublets due to carbon-fluorine (C-F) coupling.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. These signals will appear as multiplets due to coupling with each other (F-F) and with adjacent protons (F-H).

Predicted NMR Data for this compound

The following data is predicted based on analogous structures and theoretical principles. Actual experimental values may vary.

¹H NMR Data
Chemical Shift (δ ppm) Multiplicity & Coupling constant (J Hz)
~ 8.5 - 9.5br s, 1H (NH)
~ 7.8 - 8.0ddd, 1H (Ar-H)
~ 7.2 - 7.4m, 1H (Ar-H)
~ 7.1 - 7.3m, 1H (Ar-H)
~ 4.10s, 2H (CH₂)
¹³C NMR Data
Chemical Shift (δ ppm) Description
~ 164.0C=O
~ 150.0 (dd)C-F
~ 146.0 (dd)C-F
~ 134.0 (d)C-N
~ 117.0 (d)Ar-CH
~ 115.0Ar-CH
~ 110.0 (d)Ar-CH
~ 29.0CH₂Br
¹⁹F NMR Data
Chemical Shift (δ ppm) Description
~ -135.0 to -145.0F-3
~ -145.0 to -155.0F-4

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies correlations between coupled protons. For this compound, COSY would confirm the coupling between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals of the methylene group and the aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The theoretical exact mass of this compound (C₈H₆BrF₂NO) is calculated to confirm its elemental composition. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Predicted HRMS Data

Ion Calculated m/z for C₈H₆BrF₂NO
[M(⁷⁹Br)+H]⁺249.9673
[M(⁸¹Br)+H]⁺251.9652

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and fragmenting it to produce a spectrum of fragment ions (product ions). The resulting fragmentation pattern serves as a "fingerprint" that is characteristic of the molecule's structure. The amide bond is a common site of fragmentation.

Plausible Fragmentation Pathways: A primary fragmentation pathway would involve the cleavage of the amide bond or the loss of the bromine atom.

Loss of Br: The molecule could lose a bromine radical, leading to an ion at m/z ~171.

Cleavage of the C-N bond: Cleavage of the bond between the carbonyl carbon and the nitrogen could lead to fragments corresponding to the bromoacetyl portion and the difluoroaniline portion.

Loss of the bromoacetyl group: A key fragmentation would be the cleavage of the N-C(O) bond, resulting in a protonated 3,4-difluoroaniline (B56902) fragment.

Predicted Key MS/MS Fragments

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Plausible Identity
250/252129[H₂N-C₆H₃F₂]⁺
250/252121/123[Br-CH₂-C=O]⁺
250/252171[M-Br]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, key characteristic absorptions would include:

N-H Stretch: A sharp peak characteristic of the N-H bond in a secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption characteristic of the carbonyl group in an amide.

N-H Bend (Amide II band): This band arises from the N-H bending vibration coupled with C-N stretching.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond.

Aromatic C=C Stretches: Multiple sharp peaks in the aromatic region.

C-F Stretches: Strong absorptions characteristic of carbon-fluorine bonds.

C-Br Stretch: An absorption in the fingerprint region corresponding to the carbon-bromine bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
~ 3300N-H StretchMedium-Strong
~ 1680C=O Stretch (Amide I)Strong
~ 1550N-H Bend (Amide II)Medium
~ 1500-1600Aromatic C=C StretchesMedium-Weak
~ 1200-1300C-N StretchMedium
~ 1100-1250C-F StretchStrong
~ 600-700C-Br StretchMedium

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Detailed X-ray crystallographic data for the specific compound this compound is not publicly available in the searched scientific literature and crystallographic databases. While structural information exists for related compounds, such as isomers or molecules with different substitution patterns, these data are not directly applicable to the solid-state conformation and crystal packing of this compound.

For instance, the crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, an isomer of the target compound, has been determined. However, the difference in the position of the bromine atom—from the acetamide (B32628) side chain to the phenyl ring—would significantly alter the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. Consequently, the crystal lattice and packing arrangement of this compound are expected to be distinct from this or any other related reported structures.

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be necessary to provide accurate and reliable information on its molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, such an analysis would elucidate the nature of intermolecular forces, such as hydrogen bonding or halogen bonding, that govern the three-dimensional arrangement of the molecules in the solid state. Without experimental crystallographic data for the title compound, a definitive analysis of its solid-state molecular conformation and crystal packing remains unachievable.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant absence of published research specifically detailing the computational chemistry and molecular modeling of the compound This compound . Consequently, it is not possible to provide a thorough and scientifically accurate article on this subject as per the requested detailed outline.

The inquiry sought an in-depth analysis covering quantum chemical calculations—such as Density Functional Theory (DFT) and Hartree-Fock studies of its electronic structure, calculation of its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP), and prediction of reactivity descriptors—as well as molecular docking and dynamics simulations to predict ligand-target binding and assess conformational stability.

Despite extensive searches for dedicated studies on "this compound," the required data for these specific computational analyses does not appear to be available in the public domain. The scientific community has published computational studies on structurally related compounds, such as other isomers or analogues containing bromo- and difluoro-phenylacetamide moieties. However, these findings are not directly transferable and would not represent a scientifically accurate account for the specific compound .

Generating an article with detailed research findings, data tables, and in-depth discussion on the specified computational topics requires pre-existing, peer-reviewed research. Without such foundational data, any attempt to construct the requested article would be speculative and would not meet the standards of scientific accuracy.

Therefore, until research on the computational and molecular modeling of This compound is conducted and published, a detailed article on this specific subject cannot be produced.

Computational Chemistry and Molecular Modeling of 2 Bromo N 3,4 Difluorophenyl Acetamide

Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model can be developed based on the structure of a known active ligand or the active site of a target protein.

Hypothetical Pharmacophore Model for 2-bromo-N-(3,4-difluorophenyl)acetamide

Based on the structure of this compound, a hypothetical pharmacophore model can be constructed, highlighting key features that could be important for biological activity. These features would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the acetamide linkage acts as a hydrogen bond donor.

Aromatic Ring: The 3,4-difluorophenyl ring provides a hydrophobic and aromatic feature, which can engage in pi-pi stacking or hydrophobic interactions.

Halogen Atoms (Fluorine and Bromine): The fluorine and bromine atoms can act as hydrophobic features and may also participate in halogen bonding, a specific type of non-covalent interaction.

The spatial arrangement of these features is critical. The crystal structure of the closely related compound, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, reveals a significant twist between the phenyl rings and the acetamide linker, which would influence the 3D geometry of the pharmacophore. nih.gov

Virtual Screening for Novel Analog Discovery

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify molecules that possess the same pharmacophoric features in a similar spatial arrangement. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates with diverse chemical scaffolds.

The virtual screening workflow would typically involve:

Database Preparation: A large library of chemical compounds, such as the ZINC database, is prepared in a 3D format.

Pharmacophore-Based Filtering: The hypothetical pharmacophore model of this compound is used to filter the database, retaining only those molecules that match the key pharmacophoric features.

Molecular Docking: The hits from the initial screening are then docked into the binding site of a putative biological target to predict their binding affinity and orientation.

Hit Selection and Prioritization: The final selection of compounds for experimental testing is based on their docking scores, pharmacophore fit, and other calculated properties like ADMET profiles.

This approach has been successfully applied to identify novel inhibitors for various targets starting from a known active scaffold. nih.govnih.gov

In Silico ADMET Prediction for Research Prioritization and Drugability Assessment

In silico ADMET prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process, thereby reducing the likelihood of late-stage failures. nih.govsci-hub.se While experimental data for this compound is unavailable, its ADMET properties can be predicted using various computational models based on its chemical structure.

These predictions are based on quantitative structure-property relationship (QSPR) models that have been trained on large datasets of compounds with known ADMET properties.

Predicted ADMET Profile of this compound

The following table summarizes the likely ADMET properties of this compound based on its structure and data from related halogenated phenylacetamide compounds.

ADMET PropertyPredicted OutcomeRationale/Comment
Absorption
Human Intestinal Absorption (HIA)GoodThe molecule is relatively small and moderately lipophilic, suggesting good passive diffusion across the intestinal membrane.
Caco-2 PermeabilityModerate to HighSimilar N-phenylacetamide derivatives often exhibit good cell permeability.
P-glycoprotein (P-gp) SubstrateLikelyMany aromatic compounds can be substrates for efflux transporters like P-gp.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikely to crossThe compound's lipophilicity and molecular weight are within the range for potential CNS penetration.
Plasma Protein Binding (PPB)HighThe presence of aromatic rings and halogen atoms generally leads to high plasma protein binding.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for inhibition of CYP2D6 and CYP3A4The difluorophenyl moiety can be a site for metabolism and may interact with CYP enzymes.
Metabolic StabilityModerateThe acetamide linkage can be susceptible to hydrolysis by amidases. The aromatic rings may undergo hydroxylation.
Excretion
Primary RouteRenalMetabolites are typically excreted through the kidneys.

It is important to emphasize that these are theoretical predictions and would require experimental validation. However, such in silico assessments are invaluable for prioritizing which analogs of this compound should be synthesized and tested in further preclinical studies.

Preclinical in Vitro and in Vivo Research Studies on 2 Bromo N 3,4 Difluorophenyl Acetamide

In Vitro Cellular Efficacy and Selectivity Assays

No publicly available data exists for the in vitro cellular efficacy and selectivity of 2-bromo-N-(3,4-difluorophenyl)acetamide.

Information regarding dose-response curves and the potency of this compound in any cell model is not available in the surveyed literature.

There are no published studies detailing the cellular uptake, distribution, or intracellular metabolism of this compound.

Data on the cytocompatibility of this compound in non-target cell lines to determine its selective activity is not available.

In Vivo Preclinical Efficacy Studies in Animal Models

No records of in vivo preclinical efficacy studies for this compound in any animal models were found.

As no in vivo studies have been published, there is no information on the selection or justification of animal models for evaluating this compound.

There is no available data on the efficacy of this compound in any biological context.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

There is no publicly available data on the pharmacokinetic and pharmacodynamic properties of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/h/kg)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Pharmacodynamic Profile of this compound in Preclinical Models

Preclinical ModelTargetAssay TypeEC50/IC50 (nM)EfficacyMechanism of Action
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Future Research Directions and Therapeutic Potential of 2 Bromo N 3,4 Difluorophenyl Acetamide

Rational Design and Synthesis of Advanced Analogs with Improved Activity and Specificity

The foundation for future research lies in the rational design and synthesis of advanced analogs of 2-bromo-N-(3,4-difluorophenyl)acetamide. By systematically modifying its structure, it is possible to enhance its biological activity, improve its specificity for molecular targets, and optimize its pharmacokinetic properties.

Key strategies for analog development include:

Bioisosteric Replacement: Replacing the bromine atom with other halogens (chlorine, iodine) or functional groups such as thiols can modulate the compound's reactivity and binding interactions.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., methyl, nitro, chloro) on the N-phenyl group can significantly influence the compound's electronic and steric properties, potentially leading to enhanced inhibitory potential against specific enzymes. Studies on similar N-arylacetamides have shown that such substitutions can lead to potent inhibitors of enzymes like α-glucosidase and α-amylase. nih.govnih.gov

Scaffold Hopping: Incorporating the N-(3,4-difluorophenyl)acetamide moiety into larger, more complex molecular architectures, such as 1,2-benzothiazine scaffolds, has been shown to yield compounds with significant inhibitory activity against various enzymes. nih.gov

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in predicting the binding affinities and interaction modes of newly designed analogs with their biological targets, thereby guiding synthetic efforts.

Development of Targeted Delivery Systems for Enhanced Therapeutic Index

To maximize therapeutic efficacy while minimizing potential off-target effects, the development of targeted drug delivery systems is crucial. These systems can selectively deliver this compound or its analogs to the site of action, thereby increasing the local concentration of the drug and reducing systemic exposure.

Promising targeted delivery strategies include:

Nanoparticle-based Carriers: Encapsulating the active compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.govnih.gov

Antibody-Drug Conjugates (ADCs): This approach involves linking the acetamide (B32628) compound to a monoclonal antibody that targets a specific antigen on diseased cells. nih.gov This strategy offers high precision in drug delivery.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme concentration, can further enhance selectivity. nih.gov For instance, systems that release their payload in the acidic environment of tumors could be particularly effective. nih.gov

These advanced delivery systems hold the potential to significantly improve the therapeutic index of this compound-based drugs.

Exploration of Combination Therapies with Existing Pharmaceutical Agents

The therapeutic efficacy of this compound analogs may be significantly enhanced when used in combination with existing pharmaceutical agents. broadinstitute.org Combination therapy can address multiple biological pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance. broadinstitute.org

Future research should focus on:

Identifying Synergistic Combinations: High-throughput screening of the compound in combination with a library of approved drugs can identify synergistic interactions. innovations-report.com This can be particularly relevant in complex diseases like cancer, where tumors can develop resistance to single-agent therapies. broadinstitute.org

Elucidating Mechanisms of Synergy: Once a synergistic combination is identified, it is essential to understand the underlying molecular mechanisms. This could involve one drug inhibiting a resistance pathway, while the other targets the primary disease driver.

Developing Co-formulations: For promising combinations, the development of co-formulations or co-loaded delivery systems can ensure that the drugs are delivered to the target site in the optimal ratio.

Computational models and systems biology approaches will be valuable in predicting effective drug combinations and understanding their complex interactions. broadinstitute.org

Identification of Novel Biological Targets and Undiscovered Therapeutic Indications

While initial research may focus on known targets for N-arylacetamides, a comprehensive exploration of the biological activity of this compound could reveal novel molecular targets and, consequently, new therapeutic applications.

Potential avenues for exploration include:

Phenotypic Screening: Unbiased screening of the compound in various disease models (e.g., cell lines, animal models) can identify unexpected therapeutic effects.

Target Deconvolution: For compounds that show interesting phenotypic activity, various techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to identify their direct molecular targets.

Enzyme Inhibition Assays: Given the known activity of similar compounds, screening against a broad panel of enzymes, such as kinases, proteases, and metabolic enzymes, could uncover new inhibitory activities. nih.govnih.gov For example, related N-arylacetamides have demonstrated activity as inhibitors of α-glucosidase and α-amylase, suggesting a potential role in managing diabetes. nih.govnih.gov

The discovery of novel targets could open up entirely new therapeutic areas for this class of compounds.

Methodological Advancements in Synthesis and Characterization of Halogenated Acetamides

Progress in the therapeutic application of this compound and its analogs is intrinsically linked to advancements in their synthesis and characterization.

Future research in this area should aim for:

Development of More Efficient Synthetic Routes: Exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), can provide more efficient and versatile methods for synthesizing a diverse library of analogs. researchgate.netmdpi.com Modern techniques like visible-light photoredox catalysis offer sustainable and mild conditions for amide synthesis. mdpi.com

Green Chemistry Approaches: Implementing solvent-free reaction conditions, mechanochemistry, or microwave-assisted synthesis can make the production of these compounds more environmentally friendly and cost-effective. mdpi.com

Advanced Characterization Techniques: Utilizing sophisticated analytical methods, such as high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography, is essential for the unambiguous structural elucidation and purity assessment of the synthesized compounds. nih.govnih.gov

These methodological advancements will not only accelerate the drug discovery process but also ensure the quality and reproducibility of the chemical entities being investigated.

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Feasible Synthetic Routes

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2-bromo-N-(3,4-difluorophenyl)acetamide
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2-bromo-N-(3,4-difluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.